

# Acoziborole in Chronic Human African Trypanosomiasis: A Comparative Analysis of Relapse Rates

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A groundbreaking single-dose oral therapy, **acoziborole**, is poised to revolutionize the treatment landscape for Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This guide provides a comprehensive comparison of **acoziborole**'s performance, particularly concerning relapse rates in chronic infection models, against established treatments. The data presented is intended for researchers, scientists, and drug development professionals engaged in the fight against neglected tropical diseases.

**Acoziborole**, a benzoxaborole derivative, has demonstrated high efficacy and a favorable safety profile in recent clinical trials for the treatment of chronic HAT caused by Trypanosoma brucei gambiense (T.b. gambiense). A pivotal Phase II/III single-arm study (NCT03087955) has been instrumental in establishing its potential as a first-line therapy, offering a significant advantage over existing, more complex treatment regimens.[1][2]

### Comparative Efficacy and Relapse Rates

The primary measure of long-term treatment success in HAT is the absence of relapse, typically assessed over an 18 to 24-month follow-up period. **Acoziborole** has shown remarkable results in this regard, with a high rate of treatment success, defined as the absence of trypanosomes in body fluids.[1]

Here, we compare the relapse and success rates of **acoziborole** with the current standard of care for late-stage HAT, the Nifurtimox-Eflornithine Combination Therapy (NECT).



Treatmen t Regimen	Study	Disease Stage	Number of Patients	Follow-up Duration	Treatmen t Success Rate	Relapse Rate
Acoziborol e	NCT03087 955	Late-stage g-HAT	167	18 months	95%[3][4]	1.8% (3/167)[5]
Early- & Intermediat e-stage g- HAT	41	18 months	100%[4][6]	0%		
NECT	NECT- FIELD	Second- stage g- HAT	629	24 months	94.1%[7]	1.3% (8/629)[7]
Priotto et al., 2009	Second- stage g- HAT	143	18 months	96.5%	Not explicitly stated, but low	

Note: Treatment success in the **acoziborole** trial was defined as cure or probable cure (absence of trypanosomes and <20 white blood cells/µL of cerebrospinal fluid). Relapse in the NECT-FIELD study was defined as the presence of trypanosomes in the CSF post-treatment.

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for the key **acoziborole** and NECT studies.

#### Acoziborole: Phase II/III Trial (NCT03087955)

- Study Design: A multicenter, open-label, single-arm, phase 2/3 trial conducted in the Democratic Republic of the Congo and Guinea.[6][8]
- Participants: 208 patients aged 15 years or older with confirmed T.b. gambiense HAT (167 late-stage, 41 early- or intermediate-stage).[4][8]



- Intervention: A single oral dose of 960 mg **acoziborole** (three 320 mg tablets) administered to fasted patients.[8]
- Follow-up: Patients were observed in the hospital for 15 days post-administration and then attended follow-up visits at 3, 6, 12, and 18 months.[8]
- Primary Efficacy Endpoint: The success rate of **acoziborole** treatment at 18 months in patients with late-stage g-HAT, defined as the absence of trypanosomes in body fluids and a leukocyte count of less than 20 cells/µL in the cerebrospinal fluid.[8][9]

# Nifurtimox-Eflornithine Combination Therapy (NECT): NECT-FIELD Study

- Study Design: A multicenter, open-label, single-arm phase IIIb study conducted under field conditions in the Democratic Republic of Congo.
- Participants: 629 patients with second-stage g-HAT, including children and pregnant women.
   [7]
- Intervention: Intravenous effornithine (400 mg/kg/day, divided into two infusions) for 7 days, combined with oral nifurtimox (15 mg/kg/day, divided into three doses) for 10 days.
- Follow-up: Patients were followed up every 6 months for a total of 24 months.
- Primary Efficacy Endpoint: Clinical cure at 24 months, defined as survival without clinical and/or parasitological signs of HAT.[7]

# **Mechanism of Action: A Novel Approach**

**Acoziborole**'s efficacy stems from its novel mechanism of action, which distinguishes it from previous trypanocidal drugs. It targets a crucial cellular process within the parasite.

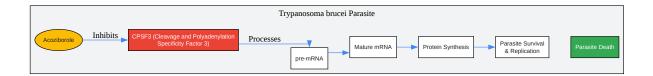
**Acoziborole** is a benzoxaborole that inhibits the proteasome of Trypanosoma brucei.[7][10] The proteasome is a protein complex responsible for degrading unneeded or damaged proteins, a process essential for the parasite's survival and replication.[10] More specifically, **acoziborole**'s target has been identified as the cleavage and polyadenylation specificity factor 3 (CPSF3), an endoribonuclease involved in mRNA processing.[11] By inhibiting CPSF3,



**acoziborole** disrupts the maturation of messenger RNA, leading to a cascade of events that ultimately result in parasite death.

## **Visualizing the Pathways and Protocols**

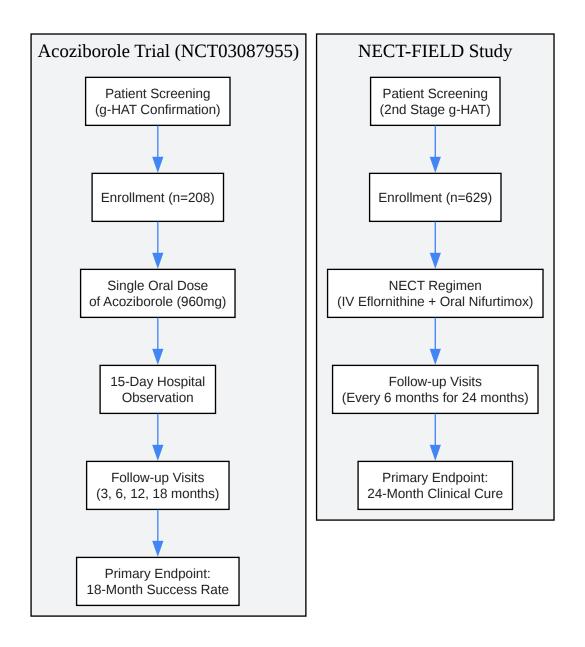
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of **acoziborole** and the experimental workflows of the clinical trials.



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Caption: **Acoziborole** inhibits the parasite's CPSF3, disrupting mRNA processing and leading to parasite death.





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Caption: Simplified experimental workflows for the **acoziborole** and NECT clinical trials.

#### Conclusion

**Acoziborole** represents a paradigm shift in the management of Human African Trypanosomiasis. Its single-dose oral administration, coupled with high efficacy and a low relapse rate comparable to, if not exceeding, the more complex NECT regimen, positions it as a vital tool for the elimination of sleeping sickness.[3][4] The simplified logistics of a single-dose treatment are expected to significantly improve patient access and adherence, particularly in



remote and resource-limited settings where HAT is endemic. Further research and post-market surveillance will be essential to confirm these promising findings in a real-world setting and to monitor for any potential emergence of resistance.

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